NBD Sphingosine

Description

Properties

IUPAC Name |

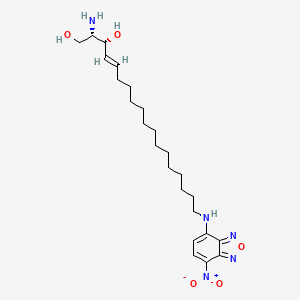

(E,2S,3R)-2-amino-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-ene-1,3-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39N5O5/c25-19(18-30)22(31)14-12-10-8-6-4-2-1-3-5-7-9-11-13-17-26-20-15-16-21(29(32)33)24-23(20)27-34-28-24/h12,14-16,19,22,26,30-31H,1-11,13,17-18,25H2/b14-12+/t19-,22+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNFOPKRTMFDMJV-HCEDEFRUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCCC=CC(C(CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C2=NON=C2C(=C1)[N+](=O)[O-])NCCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39N5O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

477.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

What is NBD Sphingosine's mechanism of action?

An In-depth Technical Guide to the Mechanism of Action of NBD Sphingosine

Introduction

This compound is a chemically modified analog of the naturally occurring sphingoid base, sphingosine. It is distinguished by the covalent attachment of a nitrobenzoxadiazole (NBD) fluorescent moiety, rendering it a powerful tool for investigating the complex roles of sphingolipids in cellular biology.[1][2] As a biologically active derivative, this compound mimics the behavior of its endogenous counterpart, allowing for real-time visualization of its uptake, trafficking, metabolism, and localization within living cells.[2][3][4] Its primary application lies in its ability to serve as a tracer for studying sphingolipid metabolic pathways and the dynamics of sphingolipid-dependent signaling cascades.

Core Mechanism of Action: A Fluorescent Mimic

The mechanism of action of this compound is centered on its ability to be recognized and processed by the cellular machinery that governs natural sphingolipid metabolism. Upon introduction to cells, typically by addition to the culture medium, it integrates into cellular membranes and becomes a substrate for key enzymes within the sphingolipid metabolic network.

Cellular Uptake and Intracellular Distribution

This compound is readily taken up by cells, where its fluorescent tag facilitates the tracking of its movement through various intracellular compartments. Following uptake, it is transported to primary sites of sphingolipid metabolism, including the endoplasmic reticulum (ER) and the Golgi apparatus. This allows researchers to directly observe the pathways of sphingolipid transport, such as endocytic and secretory routes, and to study the sorting of these lipids between different organelles.

Metabolic Incorporation and Fate

Once inside the cell, this compound participates in several critical enzymatic reactions:

-

Acylation by Ceramide Synthases (CerS): this compound serves as an effective substrate for the family of ceramide synthase enzymes. CerS acylates the amino group of this compound to form NBD-ceramide. Studies have shown that the affinity of CerS for NBD-sphinganine (a related precursor) is very similar to that for the natural substrate, validating its use in enzyme activity assays.

-

Phosphorylation by Sphingosine Kinases (SPHK): It is a substrate for sphingosine kinases 1 and 2 (SPHK1 and SPHK2), which phosphorylate it to produce NBD-sphingosine-1-phosphate (NBD-S1P). This conversion is fundamental for studying the signaling pathways regulated by S1P and for developing assays to screen for SPHK inhibitors.

-

Conversion to Complex Sphingolipids: The resulting NBD-ceramide, primarily generated in the ER and Golgi, can be further metabolized into more complex sphingolipids. Key conversions include the synthesis of NBD-sphingomyelin by sphingomyelin synthase and NBD-glucosylceramide by glucosylceramide synthase, both occurring in the Golgi apparatus.

The metabolic journey of this compound allows for a comprehensive analysis of the flux through the major nodes of sphingolipid metabolism.

Biological Activity

While primarily used as a tracer, this compound is not biologically inert. It exhibits antiproliferative effects against various human cell lines, highlighting its ability to influence cellular processes directly. This intrinsic activity must be considered when designing and interpreting experiments.

Quantitative Data Summary

The following tables summarize key quantitative data related to the biological activity and enzymatic processing of this compound and its analogs.

Table 1: Antiproliferative Activity of this compound

| Cell Line | IC₅₀ (µM) |

|---|---|

| HCT116 (Colon Cancer) | 25.6 |

| PC3 (Prostate Cancer) | 40.5 |

| HEK293T (Embryonic Kidney) | 10.4 |

| HFE-145 (Normal Colon) | 12.5 |

Data sourced from Cayman Chemical product information sheet.

Table 2: Enzyme Kinetic Parameters for NBD-Sphingoid Bases

| Enzyme | Substrate | Kₘ | Source Organism/System |

|---|---|---|---|

| Ceramide Synthase (CerS) | NBD-sphinganine | 3.61 ± 1.86 µM | HEK293 Cell Extracts |

| Ceramide Synthase (CerS) | Sphinganine (natural) | 3.05 ± 0.81 µM | HEK293 Cell Extracts |

| Sphingosine-1-Phosphate Lyase (SPL) | BODIPY-S1P* | 35 µM | Recombinant hSPL |

| Sphingosine-1-Phosphate Lyase (SPL) | NBD-S1P* | 14-20 µM | Recombinant hSPL |

*Note: BODIPY and NBD are different fluorophores, and their structural differences can affect enzyme kinetics.

Key Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research.

General Protocol for NBD-Lipid Cellular Uptake Assay

This protocol describes a general method for visualizing the internalization of this compound.

-

Cell Preparation: Plate mammalian cells on glass-bottom dishes or coverslips appropriate for microscopy and culture until they reach the desired confluency.

-

Pre-incubation (Optional): To minimize metabolic breakdown by phospholipases, pre-incubate cells with phospholipase inhibitors at 20°C. The 20°C incubation temperature also helps to reduce, but not completely block, endocytosis.

-

Labeling: Prepare a labeling solution by diluting an this compound stock (typically in DMSO or ethanol) into a serum-free medium or a suitable buffer (e.g., Tris-buffered saline with 1% BSA). Remove the culture medium from the cells and add the this compound labeling solution.

-

Incubation: Incubate the cells with the probe for a specified period (e.g., 30-60 minutes) at 20°C or 37°C, depending on the experimental goal, to allow for lipid internalization.

-

Washing: Carefully aspirate the labeling solution and wash the cells multiple times with a cold buffer or medium to remove non-internalized probe. A "back-exchange" step, using a medium containing defatted BSA, can be employed to enhance the removal of probe molecules from the outer leaflet of the plasma membrane.

-

Imaging: Immediately analyze the cells using confocal fluorescence microscopy to visualize the intracellular distribution of the NBD fluorescence.

In Vitro Ceramide Synthase (CerS) Activity Assay

This protocol provides a method to measure CerS activity in cell or tissue lysates.

-

Lysate Preparation: Homogenize cells or tissues in a suitable buffer (e.g., 50 mM HEPES-KOH, pH 7.4, 25 mM KCl, 2 mM MgCl₂) and prepare a protein extract (e.g., by centrifugation to obtain a post-nuclear supernatant).

-

Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Cell lysate (providing the CerS enzyme source).

-

Reaction buffer with 0.1% fatty-acid-free BSA.

-

Fatty acyl-CoA (e.g., C16:0-CoA) at a final concentration of 50-100 µM.

-

NBD-sphinganine (substrate) at varying concentrations for kinetic analysis (e.g., 0.5-20 µM).

-

-

Incubation: Initiate the reaction by adding the lysate and incubate at 37°C for a defined period (e.g., 15-30 minutes) during which the reaction is linear.

-

Lipid Extraction: Stop the reaction by adding a solvent mixture for lipid extraction (e.g., chloroform/methanol). Vortex and centrifuge to separate the phases. Collect the lower organic phase containing the lipids.

-

Product Separation and Detection:

-

Dry the extracted lipids under nitrogen.

-

Resuspend the lipid film in a small volume of solvent.

-

Separate the product (NBD-ceramide) from the substrate (NBD-sphinganine) using either Thin-Layer Chromatography (TLC) or Solid Phase Extraction (SPE) C18 chromatography.

-

Quantify the fluorescent product using a fluorescence scanner or HPLC with a fluorescence detector.

-

Applications in Research

The unique properties of this compound make it an indispensable tool for:

-

Visualizing Sphingolipid Trafficking: Elucidating the pathways by which sphingolipids are transported between the plasma membrane, Golgi, ER, and endosomes.

-

Monitoring Enzyme Activity: Developing high-throughput screening assays for inhibitors of key enzymes like SPHK and CerS, which are therapeutic targets for cancer and inflammatory diseases.

-

Studying Membrane Dynamics: Investigating the lateral organization of sphingolipids in the plasma membrane and their role in the formation of specialized microdomains or "lipid rafts".

-

Diagnosing Metabolic Disorders: Assessing defects in sphingolipid metabolism associated with diseases like Niemann-Pick disease.

References

NBD-Sphingosine: A Technical Guide to its Fluorescent Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fluorescent properties, spectral characteristics, and diverse applications of NBD-Sphingosine. As a fluorescently labeled analog of the bioactive lipid sphingosine, NBD-Sphingosine has emerged as an invaluable tool for elucidating the complex roles of sphingolipids in cellular signaling, trafficking, and metabolism. This document details its photophysical characteristics, provides established experimental protocols for its use, and visualizes its involvement in key biological pathways.

Core Fluorescent Properties

NBD (7-nitrobenz-2-oxa-1,3-diazol) is a small, environmentally sensitive fluorophore. When conjugated to sphingosine, it creates a powerful probe to track the lipid's movement and interactions within cellular environments. The fluorescent properties of NBD are influenced by the polarity of its surroundings, which can be leveraged to study its association with different cellular membranes and proteins.

Spectral Characteristics

The excitation and emission spectra of NBD-Sphingosine are key to its utility in fluorescence microscopy and spectroscopy.

| Property | Value | Reference |

| Excitation Maximum (λex) | ~466 nm | [1] |

| Emission Maximum (λem) | ~536 nm | [1] |

| Molar Extinction Coefficient (ε) | Varies by solvent; typically in the range of 20,000-25,000 M⁻¹cm⁻¹ for NBD derivatives | |

| Quantum Yield (Φ) | Highly solvent-dependent; generally lower than other fluorophores like BODIPY. For example, the quantum yield of NBD-NHMe in water is 0.04.[2] | |

| Fluorescence Lifetime (τ) | Sensitive to the local environment and orientation of the NBD group within a lipid bilayer.[3] |

Sphingolipid Signaling and the Role of NBD-Sphingosine

Sphingolipids are not merely structural components of cell membranes; they are critical signaling molecules involved in a myriad of cellular processes, including proliferation, apoptosis, and inflammation. Sphingosine can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to form sphingosine-1-phosphate (S1P), a potent signaling molecule that can act both intracellularly and extracellularly through a family of G protein-coupled receptors (S1PR1-5).[4] NBD-Sphingosine serves as a substrate for sphingosine kinases, allowing for the real-time monitoring of their activity and the subsequent trafficking of the resulting NBD-S1P.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. NBD-based synthetic probes for sensing small molecules and proteins: design, sensing mechanisms and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Orientation of nitro-group governs the fluorescence lifetime of nitrobenzoxadiazole (NBD)-labeled lipids in lipid bilayers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. SPHINGOSINE-1-PHOSPHATE SIGNALING AND ITS ROLE IN DISEASE - PMC [pmc.ncbi.nlm.nih.gov]

NBD-Sphingosine as a Substrate for Sphingosine Kinase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sphingosine kinases (SphKs), existing in two isoforms, SphK1 and SphK2, are pivotal enzymes in the sphingolipid metabolic pathway. They catalyze the phosphorylation of sphingosine to form the bioactive signaling molecule, sphingosine-1-phosphate (S1P). The balance between sphingosine and S1P, often termed the "sphingolipid rheostat," is critical in determining cell fate, with S1P promoting cell survival and proliferation while sphingosine and its precursor, ceramide, are associated with apoptosis. The dysregulation of SphK activity is implicated in numerous pathological conditions, including cancer, inflammation, and fibrosis, making these kinases attractive therapeutic targets.

This technical guide provides a comprehensive overview of NBD-sphingosine, a fluorescently labeled analog of sphingosine, and its application as a substrate for studying SphK activity. Its inherent fluorescence provides a powerful tool for real-time, high-throughput screening of SphK inhibitors and for elucidating the intricacies of S1P signaling.

Sphingosine-1-Phosphate Signaling Pathway

Sphingosine-1-phosphate exerts its biological effects through both intracellular and extracellular mechanisms. Intracellularly, S1P can directly interact with and regulate the activity of various proteins. Extracellularly, S1P is exported from the cell and binds to a family of five G protein-coupled receptors (GPCRs), designated S1P1-5, initiating a cascade of downstream signaling events that influence a wide array of cellular processes.[1][2]

References

Role of NBD Sphingosine in studying ceramide synthesis

An In-Depth Technical Guide to the Role of NBD-Sphingosine in Studying Ceramide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)-sphingosine (NBD-sphingosine) and its analog NBD-sphinganine as fluorescent probes to investigate the biosynthesis of ceramide. Ceramide is the central hub of sphingolipid metabolism, playing critical roles in cellular signaling, membrane structure, and the pathogenesis of various diseases. Understanding its synthesis is paramount, and NBD-labeled sphingoid bases offer a powerful and accessible tool for this purpose.

Introduction to Ceramide Synthesis

Ceramide can be generated through three primary pathways: the de novo synthesis pathway, the hydrolysis of sphingomyelin, and the salvage pathway. The de novo pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. A series of enzymatic steps leads to the formation of a sphingoid base (sphinganine), which is then acylated by one of six ceramide synthase (CerS) enzymes to form dihydroceramide. A final desaturation step produces ceramide.[1][2][3] The salvage pathway reutilizes sphingosine from the breakdown of complex sphingolipids, which is then re-acylated by CerS to form ceramide.[3]

Studying CerS activity has traditionally relied on radioactive substrates, which pose safety and disposal challenges, or sophisticated LC-MS/MS analysis, which can be costly and is not universally accessible.[4] Fluorescently labeled substrates like NBD-sphingosine and NBD-sphinganine provide a safer, more affordable, and highly effective alternative for quantifying CerS activity.

NBD-Sphingosine as a Fluorescent Substrate for Ceramide Synthases

The utility of NBD-sphingosine (or its saturated precursor, NBD-sphinganine) hinges on its ability to act as a surrogate for the natural substrate in CerS-catalyzed reactions. Extensive studies have validated that the NBD moiety does not significantly impede recognition by the enzymes. The Michaelis-Menten constant (Kₘ), a measure of the affinity of an enzyme for its substrate, is remarkably similar between NBD-sphinganine and unlabeled sphinganine for various CerS activities. This indicates that NBD-sphinganine is a reliable substrate for assaying endogenous CerS enzymes.

Quantitative Data: Kinetic Parameters for Ceramide Synthases

The following table summarizes the kinetic data comparing NBD-sphinganine with its natural counterpart, demonstrating its suitability as a substrate.

| CerS Activity (Endogenous) | Fatty Acyl-CoA Substrate | Fluorescent Substrate | Kₘ (μM) | Natural Substrate | Kₘ (μM) | Reference |

| CerS (HEK293 cells) | C16:0-CoA | NBD-Sphinganine | 1.91 ± 0.84 | Sphinganine | 1.16 ± 0.36 | |

| CerS (HEK293 cells) | C24:1-CoA | NBD-Sphinganine | 3.61 ± 1.86 | Sphinganine | 3.05 ± 0.81 | |

| CerS5 (overexpressed) | C16-CoA | NBD-Sphinganine | 2.0 ± 0.5 | Sphinganine | Not Reported | |

| CerS4 (overexpressed) | C20-CoA | NBD-Sphinganine | 3.4 ± 1.5 | Sphinganine | Not Reported |

Visualizing the Ceramide Synthesis and Signaling Nexus

The following diagrams illustrate the key pathways and experimental workflows discussed in this guide.

References

- 1. Inhibition of Ceramide De Novo Synthesis Ameliorates Diet Induced Skeletal Muscles Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Ceramide De Novo Synthesis with Myriocin Affects Lipid Metabolism in the Liver of Rats with Streptozotocin-Induced Type 1 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ceramide signaling in cancer and stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to NBD Sphingosine for Tracking Lipid Metabolism Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Dynamics of Sphingolipid Metabolism

Sphingolipids are a class of lipids that serve not only as structural components of cellular membranes but also as critical signaling molecules regulating a vast array of cellular processes, including proliferation, apoptosis, and migration.[1][2] NBD (7-nitro-2-1,3-benzoxadiazol-4-yl) sphingosine is a fluorescently labeled analog of the natural sphingoid base, sphingosine.[3][4] This fluorescent tag allows for the direct visualization and quantification of sphingosine's movement and transformation within living cells, making it an invaluable tool for researchers.[3] By mimicking the behavior of its unlabeled counterpart, NBD sphingosine is readily taken up by cells and integrated into the metabolic network, serving as a substrate for key enzymes like sphingosine kinase and ceramide synthase. Its application has been pivotal in studying the cellular localization of sphingolipids, dissecting complex metabolic pathways, and developing high-throughput screening assays for inhibitors of sphingolipid-modifying enzymes, which are promising therapeutic targets for cancer, inflammation, and neurodegenerative diseases.

Core Concepts: The Sphingolipid Metabolic Network

At the heart of sphingolipid metabolism lies a dynamic interplay between several key bioactive lipids, primarily ceramide, sphingosine, and sphingosine-1-phosphate (S1P). The relative balance of these molecules, often termed the "sphingolipid rheostat," can determine a cell's fate—whether it survives, proliferates, or undergoes programmed cell death (apoptosis).

-

Ceramide (Cer): A central hub in sphingolipid metabolism, ceramide can be synthesized from sphingosine by the action of ceramide synthases (CerS) . It is generally considered a pro-apoptotic molecule.

-

Sphingosine (Sph): Formed from the breakdown of ceramide by ceramidase , sphingosine also has pro-apoptotic functions.

-

Sphingosine-1-Phosphate (S1P): Synthesized from sphingosine via phosphorylation by sphingosine kinases (SphK1 and SphK2) , S1P is a potent signaling molecule with pro-survival and anti-apoptotic effects. It can be exported out of the cell to act on a family of G protein-coupled receptors (S1P1-5).

-

Complex Sphingolipids: Ceramide is transported from the endoplasmic reticulum (ER) to the Golgi apparatus, where it is converted into more complex sphingolipids such as sphingomyelin (SM) and various glucosylceramides (GlcCer).

This metabolic network is tightly regulated, allowing cells to respond to various stimuli by altering the levels of these key signaling lipids.

Figure 1. Core Sphingolipid Metabolism Pathway.

Quantitative Data for this compound Applications

The effective use of this compound requires an understanding of its physical properties and the typical concentrations and conditions used in experimental settings.

Table 1: Physicochemical and Spectral Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| Molecular Formula | C₂₄H₃₉N₅O₅ | |

| Formula Weight | 477.6 g/mol | |

| Excitation Maximum | ~460-466 nm | |

| Emission Maximum | ~530-536 nm | |

| Purity | ≥95-99% | |

| Storage Conditions | -20°C, protect from light |

| Solubility | Ethanol, DMSO, Chloroform/Methanol | |

Table 2: Inhibitory Concentrations (IC₅₀) of this compound in Cancer Cell Lines

| Cell Line | IC₅₀ (µM) | Reference(s) |

|---|---|---|

| HCT116 (Colon Cancer) | 25.6 | |

| PC3 (Prostate Cancer) | 40.5 | |

| HEK293T (Kidney) | 10.4 |

| HFE-145 (Stomach Cancer) | 12.5 | |

Table 3: Common Experimental Conditions for NBD Sphingolipid Assays

| Parameter | Condition | Application | Reference(s) |

|---|---|---|---|

| Working Concentration | 2 - 10 µM | Cellular Staining, Transport Assays | |

| Incubation Time (Loading) | 10 - 30 min at 4°C or 37°C | Cellular Uptake | |

| Incubation Time (Chase) | 30 - 120 min at 37°C | Metabolic Conversion & Trafficking | |

| Delivery Method | Complex with defatted BSA | Enhances solubility and delivery to cells |

| Cell Types Used | Erythrocytes, Fibroblasts, CHO, MCF7 | Transport, Metabolism, Trafficking | |

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for common applications of this compound in studying lipid metabolism.

Protocol 1: Visualizing Sphingolipid Trafficking and Metabolism in Live Cells

This protocol describes the general procedure for labeling living cells with this compound (or NBD ceramide) to visualize its uptake and subsequent localization to organelles like the Golgi apparatus.

Figure 2. Experimental workflow for live-cell imaging.

Materials:

-

This compound

-

Absolute ethanol

-

Defatted Bovine Serum Albumin (BSA)

-

Serum-free cell culture medium or balanced salt solution (e.g., HBSS/HEPES)

-

Cells grown on glass coverslips

-

Fluorescence microscope with appropriate filter sets (e.g., FITC/GFP)

Methodology:

-

Preparation of this compound-BSA Complex (5 µM): a. Prepare a ~1 mM stock solution of this compound in absolute ethanol. b. In a glass tube, dispense an aliquot of the stock solution and evaporate the solvent under a stream of nitrogen, followed by vacuum for at least 1 hour. c. Redissolve the dried lipid in a small volume of absolute ethanol (e.g., 200 µL for 50 nmol of lipid). d. Prepare a solution of defatted BSA (e.g., 0.34 mg/mL) in serum-free medium. e. While vigorously vortexing the BSA solution, inject the this compound/ethanol solution to form the complex. The final concentration should be approximately 5 µM for both this compound and BSA.

-

Cell Labeling (Loading): a. Rinse the cells grown on coverslips with an appropriate ice-cold medium. b. Incubate the cells with the 5 µM this compound-BSA complex for 30 minutes at 4°C. This allows the fluorescent lipid to insert into the plasma membrane while minimizing endocytosis and metabolic conversion.

-

Metabolic Chase: a. Rinse the coverslips several times with ice-cold medium to remove excess probe. b. Add fresh, pre-warmed (37°C) complete medium to the cells and incubate for 30-60 minutes at 37°C. During this "chase" period, the this compound is internalized and transported to intracellular compartments like the Golgi, where it is metabolized.

-

Visualization: a. Wash the cells one final time with fresh medium. b. Mount the coverslip on a slide and examine immediately using a fluorescence microscope. Prominent labeling of the Golgi apparatus is typically observed.

Protocol 2: Measuring Sphingosine-1-Phosphate (S1P) Transport Activity

This protocol, adapted from studies on erythrocytes, provides a method to quantify the export of NBD-S1P from cells, which is a measure of S1P transporter activity.

Figure 3. Workflow for S1P transporter activity assay.

Materials:

-

Cell suspension (e.g., rat erythrocytes)

-

Assay buffer (e.g., buffer containing 0.1% defatted BSA)

-

This compound (5 µM final concentration)

-

Chloroform, Methanol, 7M NH₄OH

-

Dimethylformamide (DMF)

-

Centrifuge, fluorescence microplate reader, or TLC equipment

Methodology:

-

Cell Incubation: a. Prepare a cell suspension (e.g., 1 x 10⁷ erythrocytes in 100 µL assay buffer). b. Pre-incubate the cells and a separate solution of this compound in assay buffer at 37°C for 10 minutes. c. Mix the cells and the this compound solution to achieve a final concentration of 5 µM NBD-Sph and incubate at 37°C. Samples are taken at various time points (e.g., 0, 30, 60, 120 min).

-

Separation: a. At each time point, separate the cells from the extracellular assay buffer by high-speed centrifugation (e.g., 17,000 x g for 5 seconds). b. Carefully collect the supernatant, which contains the exported NBD-S1P.

-

Lipid Extraction: a. To 200 µL of the supernatant, perform a lipid extraction by the stepwise addition of 400 µL chloroform/methanol (1:1, v/v), 16 µL of 7 M NH₄OH, and 400 µL of chloroform. b. Vortex thoroughly and centrifuge to separate the phases. The polar NBD-S1P will partition into the upper aqueous phase.

-

Quantification: a. Microplate Reader Method: Transfer a defined volume of the aqueous phase (e.g., 160 µL) to a 96-well plate. Add a solubilizing agent like DMF (e.g., 40 µL) to enhance the signal. Measure the fluorescence using a microplate reader. b. TLC Method: For higher sensitivity, the aqueous phase can be dried, resuspended, and spotted on a TLC plate for separation and quantification of the NBD-S1P band.

-

Data Analysis: a. The amount of extracellular NBD-S1P is calculated based on a standard curve or expressed as a percentage relative to a control condition.

Applications in Research and Drug Development

A. Elucidating Sphingolipid Trafficking and Signaling

This compound and its ceramide analog are instrumental in visualizing the intracellular journey of sphingolipids. Upon entering the cell, the probe rapidly moves to the Golgi apparatus, where it is metabolized into NBD-sphingomyelin and NBD-glucosylceramide. This process allows researchers to study the kinetics and regulation of ceramide transport (e.g., via the CERT protein) and the activity of Golgi-resident enzymes. By observing the distribution of fluorescence, one can map the subsequent trafficking of these complex lipids to the plasma membrane and other organelles.

B. Investigating the Sphingolipid Rheostat in Apoptosis

The balance between ceramide/sphingosine and S1P is a critical determinant of cell fate. Oxidative stress and other apoptotic stimuli often lead to an increase in ceramide and sphingosine levels, which can trigger the mitochondrial pathway of apoptosis. Conversely, S1P promotes cell survival and inhibits apoptosis. This compound can be used to track the metabolic flux through this rheostat under different conditions. By measuring the conversion of this compound to NBD ceramide (pro-death) versus NBD-S1P (pro-survival), researchers can investigate how different stimuli or drugs modulate this critical balance.

Figure 4. The Sphingolipid Rheostat in Cell Fate.

C. Drug Discovery and High-Throughput Screening

The enzymes that regulate the sphingolipid rheostat, particularly sphingosine kinases, are attractive targets for drug development. Assays using this compound are highly amenable to high-throughput screening (HTS) formats. For example, a real-time fluorescence assay can measure the activity of SphK by detecting the formation of NBD-S1P from the this compound substrate. This enables the rapid screening of large compound libraries to identify potential inhibitors. Such efforts have contributed to the development of S1P receptor modulators, like fingolimod and ozanimod, which are now approved treatments for autoimmune diseases such as multiple sclerosis and ulcerative colitis by controlling lymphocyte trafficking. The ability to rapidly measure S1P transport also allows for the screening of inhibitors of S1P transporters, which are crucial for maintaining plasma S1P levels.

References

An In-depth Technical Guide to the Intracellular Localization of NBD-Sphingosine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the intracellular localization of 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-labeled sphingosine and its analogs. NBD-sphingolipids are indispensable fluorescent probes for visualizing and quantifying lipid trafficking and metabolism in living and fixed cells. Understanding their subcellular distribution is critical for elucidating the complex roles of sphingolipids in cellular processes and disease.

Principal Intracellular Localization: The Golgi Apparatus

The primary destination for exogenously supplied NBD-sphingosine and its widely used precursor, NBD-C6-ceramide, is the Golgi apparatus .[1] Upon entering the cell, these fluorescent lipid analogs are transported to the Golgi, where they serve as substrates for key enzymes in sphingolipid metabolism.[2][3]

-

NBD-C6-Ceramide as a Precursor: Much of the research on sphingolipid trafficking utilizes NBD-C6-ceramide because it is a direct precursor for complex sphingolipids synthesized in the Golgi.[2] Once it accumulates in the Golgi, NBD-C6-ceramide is metabolized into NBD-sphingomyelin and NBD-glucosylceramide. This metabolic trapping is a key reason for its prominent localization in this organelle. Studies have shown that NBD-C6-ceramide appears in the Golgi within 30 minutes of incubation.

-

Metabolic Conversion: The conversion of NBD-ceramide to its metabolites is essential for its retention and subsequent trafficking. In Kym-1 cells, a derivative that could not be metabolized remained diffusely distributed throughout the cell, highlighting that metabolic conversion is a prerequisite for localization to the Golgi and associated vesicles.

Trafficking Beyond the Golgi

Following metabolism in the Golgi apparatus, NBD-labeled complex sphingolipids are transported to other cellular destinations, primarily the plasma membrane .

-

Vesicular Transport: Newly synthesized NBD-sphingomyelin and NBD-glucosylceramide are sorted into transport vesicles that bud from the trans-Golgi Network (TGN) and move towards the cell surface.

-

Endocytic Recycling: NBD-sphingolipids at the plasma membrane can be internalized via endocytosis. In cultured rat hippocampal neurons, internalized NBD-glucosylceramide and NBD-sphingomyelin are transported from early/recycling endosomes back to the Golgi complex. This retrograde transport pathway underscores the dynamic nature of sphingolipid trafficking.

While the Golgi is the central hub, NBD-sphingosine and its metabolites are also utilized to study other cellular processes:

-

Erythrocyte Export: In erythrocytes, NBD-sphingosine is taken up and converted to NBD-sphingosine-1-phosphate (NBD-S1P), which is then exported from the cell. This process is crucial for maintaining plasma S1P levels.

-

Parasite Uptake: In erythrocytes infected with Plasmodium falciparum, the parasite internalizes host-derived NBD-sphingosine, suggesting a reliance on host sphingolipid pathways.

Signaling and Metabolic Pathways

NBD-sphingosine and its analogs are actively involved in cellular signaling pathways. Their localization is intrinsically linked to their metabolic conversion by resident enzymes in specific organelles. The core metabolic events occur in the Golgi apparatus, where ceramide is converted into sphingomyelin and glucosylceramide. Ceramide can also be deacylated to sphingosine, which is then phosphorylated by sphingosine kinases (SphK) to form the potent signaling molecule S1P.

Quantitative Data Summary

The metabolic fate of NBD-labeled sphingolipid precursors has been quantified in various cell lines, providing insights into the flux through different metabolic pathways. The data below is primarily derived from studies using NBD-C6-ceramide as the initial substrate.

| Inhibitor | Target Enzyme | Concentration | Effect on NBD-Metabolite Levels |

| PDMP | Glucosylceramide Synthase (GCS) | 0-20 µM | Dose-dependent decrease in NBD-Hexosylceramide. Also shows inhibition of Ceramide Kinase (CERK). |

| Fenretinide (4HPR) | Dihydroceramide Desaturase (DES1) | 0-20 µM | Dose-dependent decrease in NBD-Ceramide-1-Phosphate, indicating CERK inhibition. |

| NVP-231 | Ceramide Kinase (CERK) | 0-5 µM | Potent, dose-dependent inhibition of NBD-Ceramide-1-Phosphate formation (IC50 < 10 nM). |

MCF7 cells were treated with inhibitors for 4 hours, followed by 1µM NBD-C6-Ceramide for 1 hour. Metabolites were analyzed by HPLC.

| Time Point | Predominant NBD-Species Location | Key Observation |

| 0-30 min | Golgi Apparatus | Rapid accumulation of NBD-C6-Ceramide in the Golgi. |

| 60 min | Golgi, Transport Vesicles | Peak fluorescence intensity of complex NBD-sphingolipids (NBD-SM, NBD-HexCer, NBD-C1P) within the cells. |

| >60 min | Media, Plasma Membrane | NBD-metabolites begin to appear in the culture media, indicating transport to and release from the plasma membrane. |

Data from MCF7 cells treated with 1µM NBD-C6-Ceramide.

Experimental Protocols

Visualizing the intracellular localization of NBD-sphingosine requires careful preparation, labeling, and imaging. The following protocols are synthesized from established methodologies.

This protocol is widely used to study the synthesis and trafficking of complex sphingolipids from the Golgi apparatus.

-

Cell Preparation:

-

Plate cells (e.g., human skin fibroblasts, CHO, HeLa) on glass coverslips or imaging dishes to achieve 60-80% confluency on the day of the experiment.

-

-

Preparation of NBD-Ceramide/BSA Complex:

-

Prepare a 1 mM stock solution of NBD-C6-ceramide in an organic solvent (e.g., ethanol or chloroform:methanol).

-

For a 5 µM working solution, dilute the stock solution into a balanced salt solution (e.g., HBSS) containing defatted bovine serum albumin (BSA). It is crucial to complex the lipid to BSA for efficient delivery to cells in an aqueous medium.

-

-

Labeling Procedure:

-

Rinse cells with an appropriate medium (e.g., HBSS with 10 mM HEPES).

-

Incubate the cells with 5 µM NBD-C6-ceramide/BSA complex for 30 minutes at 4°C. The low temperature allows the lipid to label the plasma membrane and other intracellular membranes without significant metabolic conversion.

-

Wash the cells several times with ice-cold medium to remove excess probe.

-

Transfer the cells to fresh, pre-warmed (37°C) complete culture medium and incubate for a "chase" period of 30-60 minutes. This allows for the transport of the NBD-ceramide to the Golgi and its subsequent metabolism.

-

-

Imaging:

-

Wash the cells in fresh medium.

-

Mount the coverslip and examine using a fluorescence microscope with a standard FITC filter set (Excitation ~470 nm; Emission ~530 nm).

-

This protocol allows for the quantitative analysis of NBD-sphingolipid species within the cell.

-

Cell Culture and Labeling:

-

Culture cells (e.g., MCF7) in 6-well plates.

-

Treat with any desired inhibitors for the specified time (e.g., 4 hours).

-

Label cells with 1-5 µM NBD-C6-ceramide for 1 hour at 37°C.

-

-

Lipid Extraction:

-

Wash cells with PBS and harvest by scraping.

-

Perform a lipid extraction using a standard method such as a modified Bligh-Dyer extraction.

-

-

HPLC Analysis:

-

Dry the lipid extract under a stream of nitrogen and resuspend it in a suitable mobile phase.

-

Inject the sample into an HPLC system equipped with a fluorescence detector.

-

Separate the different NBD-labeled sphingolipids using an appropriate column and solvent gradient.

-

Quantify the area under the curve for each peak, corresponding to NBD-ceramide, NBD-sphingomyelin, NBD-glucosylceramide, etc., using known standards.

-

Conclusion

NBD-sphingosine and its analogs are powerful tools for investigating the intricate pathways of sphingolipid metabolism and transport. The primary intracellular accumulation site is the Golgi apparatus, which acts as a central processing hub where these lipids are enzymatically converted into complex sphingolipids before being sorted and transported to the plasma membrane and other destinations. The methodologies and quantitative data presented in this guide provide a framework for researchers to effectively utilize these fluorescent probes to explore the fundamental roles of sphingolipids in cell biology and disease.

References

NBD Sphingosine's effect on cell proliferation and apoptosis

An In-depth Technical Guide on the Core Effects of NBD-Sphingosine on Cell Proliferation and Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

NBD-sphingosine is a fluorescently labeled, biologically active analog of the endogenous sphingolipid, sphingosine. This molecule serves as a critical tool for investigating the intricate balance between cell survival and programmed cell death (apoptosis). The central mechanism governing these cellular fates is often described by the "sphingolipid rheostat" model, which posits that the relative intracellular concentrations of pro-apoptotic lipids, such as ceramide and sphingosine, versus the pro-survival lipid, sphingosine-1-phosphate (S1P), determine whether a cell proliferates or undergoes apoptosis.[1][2][3] NBD-sphingosine directly engages with this pathway, primarily by acting as a substrate for sphingosine kinases (SphK), the enzymes responsible for producing S1P.[4][5] By mimicking endogenous sphingosine, it has been shown to inhibit cell proliferation and induce apoptosis across various cell lines, making it an invaluable compound for studying sphingolipid metabolism and for the development of therapeutic agents targeting this pathway.

The Sphingolipid Rheostat: Mechanism of Action

The decision for a cell to proliferate or enter apoptosis is heavily influenced by the dynamic equilibrium of key sphingolipid metabolites.

-

Pro-Apoptotic Mediators (Ceramide and Sphingosine): Ceramide, a central molecule in sphingolipid metabolism, and its downstream catabolite, sphingosine, are potent inducers of apoptosis and inhibitors of cell proliferation. Elevated levels of these lipids can trigger cell death through various mechanisms, including the activation of caspase-dependent mitochondrial pathways.

-

Pro-Survival Mediator (Sphingosine-1-Phosphate - S1P): Conversely, S1P, which is generated through the phosphorylation of sphingosine by sphingosine kinases (SphK1 and SphK2), promotes cell proliferation and survival. S1P can act as an intracellular second messenger or be secreted to activate a family of G-protein-coupled receptors (S1P₁₋₅) on the cell surface, initiating pro-growth and anti-apoptotic signaling cascades like the Akt and ERK pathways.

NBD-sphingosine, as a sphingosine analog, directly participates in this rheostat. It can be phosphorylated by SphK to form NBD-S1P, making it a useful substrate for assaying SphK activity in vitro and in cells. The primary anti-proliferative and pro-apoptotic effects of exogenously added NBD-sphingosine are attributed to its ability to increase the intracellular pool of sphingosine-like molecules, thereby shifting the sphingolipid balance away from the pro-survival S1P and towards apoptosis.

Quantitative Data: Inhibition of Cell Proliferation

NBD-sphingosine has demonstrated dose-dependent inhibitory effects on the proliferation of various human cell lines. The half-maximal inhibitory concentration (IC₅₀) values quantify this cytotoxic and anti-proliferative activity.

| Cell Line | Cell Type | IC₅₀ (µM) |

| HCT116 | Colon Carcinoma | 25.6 |

| PC3 | Prostate Carcinoma | 40.5 |

| HEK293T | Embryonic Kidney | 10.4 |

| HFE-145 | Gastric Epithelial | 12.5 |

| (Data sourced from Cayman Chemical product information based on published research). |

Signaling Pathways and Experimental Visualization

The interplay of sphingolipids is best understood through the visualization of their metabolic and signaling pathways.

References

The Fluorescent Probe NBD-Sphingosine: A Technical Guide to its Discovery, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

NBD-sphingosine, a fluorescently labeled analog of the bioactive lipid sphingosine, has become an indispensable tool in cell biology and drug discovery. Its intrinsic fluorescence, conferred by the 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group, allows for the real-time visualization and quantification of sphingolipid metabolism and trafficking within living cells. This technical guide provides a comprehensive overview of the discovery, synthesis, and diverse applications of NBD-sphingosine, with a focus on its utility in studying sphingosine kinase activity and ceramide transport pathways. Detailed experimental protocols and a summary of its key quantitative properties are presented to facilitate its effective use in research and development.

Discovery and Significance

The pioneering work of Lipsky and Pagano in the mid-1980s first introduced the use of NBD-labeled lipids to study the intracellular trafficking of sphingolipids.[1][2] While their initial studies focused on NBD-ceramide as a vital stain for the Golgi apparatus, this research laid the foundation for the development and application of a broader range of fluorescent lipid probes, including NBD-sphingosine.

NBD-sphingosine is a biologically active derivative of sphingosine where the fluorescent NBD moiety is attached to the molecule.[3] This fluorescent tag allows researchers to track the localization and metabolism of sphingosine within cells.[3] It serves as a crucial substrate for sphingosine kinases (SphK1 and SphK2), the enzymes responsible for producing the potent signaling molecule sphingosine-1-phosphate (S1P).[4] Consequently, NBD-sphingosine has become a vital tool for developing and validating high-throughput screening assays for sphingosine kinase inhibitors, which are promising therapeutic targets for cancer and inflammatory diseases.

Synthesis of NBD-Sphingosine

The synthesis of NBD-sphingosine has evolved to improve efficiency and accessibility for researchers.

Early Synthetic Approaches

Initial syntheses of ω-NBD-sphingosine were lengthy, often requiring as many as 13 steps to achieve the final product. These multi-step processes were often complex and resulted in low overall yields, making the probe expensive and less accessible for routine laboratory use.

Modern, Efficient Synthesis

Recognizing the need for a more practical synthetic route, researchers at Cayman Chemical developed a significantly improved, 6-step synthesis of ω-NBD sphingosine. While the detailed, step-by-step protocol is proprietary, the general strategy involves a more convergent and efficient chemical pathway, which has made NBD-sphingosine more affordable and readily available to the scientific community.

Quantitative Data

The utility of NBD-sphingosine as a fluorescent probe is defined by its photophysical and biological properties. The following table summarizes key quantitative data for NBD-sphingosine.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~467 nm | |

| Emission Maximum (λem) | ~538 nm | |

| Molar Extinction Coefficient (ε) | ~20,000 M⁻¹cm⁻¹ (for NBD) | |

| Critical Micelle Concentration (CMC) | 13 µM | |

| IC50 (HCT116 cells) | 25.6 µM | |

| IC50 (PC3 cells) | 40.5 µM | |

| IC50 (HEK293T cells) | 10.4 µM | |

| IC50 (HFE-145 cells) | 12.5 µM |

Experimental Protocols

NBD-sphingosine is a versatile tool for a variety of in vitro and cell-based assays. Below are detailed protocols for its application in studying sphingosine kinase activity and intracellular lipid trafficking.

Real-Time High-Throughput Fluorescence Assay for Sphingosine Kinases

This protocol is adapted from a method for monitoring SphK1 and SphK2 activity in real-time.

Materials:

-

NBD-sphingosine

-

Recombinant human SphK1 or SphK2

-

SphK1 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 150 mM NaCl, 10% glycerol, 1 mM Na₃VO₄, 10 mM NaF, 10 mM β-glycero-phosphate.

-

SphK2 Reaction Buffer: 30 mM Tris-HCl (pH 7.4), 0.05% Triton X-100, 200 mM KCl, 10% glycerol.

-

ATP

-

384-well black plates

-

Fluorescence plate reader

Procedure:

-

Prepare a master mix containing the appropriate reaction buffer, enzyme (SphK1 or SphK2), and NBD-sphingosine.

-

If screening for inhibitors, add the test compounds to the wells of the 384-well plate.

-

Initiate the reaction by adding ATP to the master mix and dispensing it into the wells.

-

Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

-

Monitor the change in fluorescence over time. The phosphorylation of NBD-sphingosine to NBD-sphingosine-1-phosphate leads to a change in the fluorescence signal.

-

Calculate the initial reaction rates from the fluorescence data to determine enzyme activity and inhibitor potency.

Visualization of NBD-Lipid Uptake and Trafficking in Mammalian Cells

This protocol provides a general method for visualizing the internalization and trafficking of NBD-sphingosine in cultured mammalian cells using confocal microscopy.

Materials:

-

Mammalian cells cultured on glass-bottom dishes or coverslips

-

NBD-sphingosine

-

Defatted Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution with HEPES (HBSS/HEPES)

-

Confocal microscope

Procedure:

-

Preparation of NBD-sphingosine-BSA Complex:

-

Prepare a stock solution of NBD-sphingosine in ethanol.

-

Prepare a solution of defatted BSA in HBSS/HEPES.

-

Inject the NBD-sphingosine stock solution into the vortexing BSA solution to form a complex. This improves the solubility and delivery of the lipid to the cells.

-

-

Cell Labeling:

-

Wash the cultured cells with an appropriate medium (e.g., HBSS/HEPES).

-

Incubate the cells with the NBD-sphingosine-BSA complex (typically 5 µM) for 30 minutes at 4°C. This allows the probe to label the plasma membrane.

-

-

Trafficking:

-

Wash the cells with ice-cold medium to remove unbound probe.

-

Incubate the cells in fresh, warm medium at 37°C for a desired period (e.g., 30-60 minutes) to allow for internalization and trafficking of the NBD-sphingosine.

-

-

Back-Exchange (Optional):

-

To visualize only the internalized lipid, perform a "back-exchange" by incubating the cells with a solution of defatted BSA. This will remove any NBD-sphingosine remaining in the outer leaflet of the plasma membrane.

-

-

Imaging:

-

Mount the coverslips or dishes and visualize the cells using a confocal microscope with appropriate filter sets for the NBD fluorophore (Excitation: ~467 nm, Emission: ~538 nm).

-

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving sphingosine and ceramide, where NBD-sphingosine serves as a valuable research tool.

Caption: Sphingosine-1-Phosphate (S1P) Signaling Pathway.

Caption: Ceramide Transport and Metabolism Pathway.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for studying sphingolipid trafficking using NBD-sphingosine.

Caption: Experimental Workflow for NBD-Sphingosine Trafficking.

References

NBD Sphingosine as a fluorescent analog of sphingosine

An in-depth exploration of NBD Sphingosine as a fluorescent analog for studying sphingolipid metabolism, signaling, and transport.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound (NBD-Sph), a fluorescently labeled derivative of sphingosine. This analog has become an invaluable tool for investigating the intricate roles of sphingolipids in cellular processes. This document details its properties, experimental applications, and the signaling pathways it helps to elucidate.

Introduction to this compound

This compound is a biologically active derivative of sphingosine tagged with a fluorescent nitrobenzoxadiazole (NBD) group.[1][2][3] This fluorescent tag allows for the direct visualization and quantification of sphingosine's cellular localization, metabolism, and transport.[2][4] Its structural similarity to endogenous sphingosine allows it to be recognized and processed by the same enzymatic machinery, making it a reliable tracer for studying sphingolipid metabolic pathways.

Physicochemical and Fluorescent Properties

The utility of this compound as a research tool is fundamentally linked to its specific chemical and fluorescent characteristics. These properties dictate its handling, experimental application, and the methods used for its detection.

| Property | Value | Reference(s) |

| Chemical Name | (2S,3R,4E)-2-amino-18-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-4-octadecene-1,3-diol | |

| CAS Number | 1449370-25-5 | |

| Molecular Formula | C₂₄H₃₉N₅O₅ | |

| Molecular Weight | 477.60 g/mol | |

| Purity | ≥95% | |

| Appearance | Solution in ethanol | |

| Solubility | Ethanol: 1 mg/ml | |

| Storage Conditions | Store at -20°C. For stock solutions, store at -20°C for up to 1 month or at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | |

| Stability | ≥ 2 years at -20°C | |

| Fluorescence | The NBD fluorophore has distinct spectral properties that are sensitive to the local environment. |

Cellular Metabolism and Signaling Pathways

Once introduced to a cellular system, this compound is processed through the same metabolic pathways as its natural counterpart. This allows researchers to trace the flux of sphingosine through various enzymatic steps and into different sphingolipid species.

NBD-Sph can be incorporated into cells and subsequently metabolized into several key NBD-labeled sphingolipids, including NBD-ceramide, NBD-sphingomyelin, and NBD-sphingosine-1-phosphate (NBD-S1P). This metabolic conversion is a critical aspect of its use as a tracer.

Sphingolipid Metabolism Workflow

The following diagram illustrates the primary metabolic fate of this compound within the cell.

Caption: Metabolic fate of this compound within a typical mammalian cell.

Sphingosine-1-Phosphate (S1P) Signaling Pathway

A critical metabolic product of sphingosine is Sphingosine-1-Phosphate (S1P), a potent signaling molecule that acts both intracellularly and extracellularly. NBD-S1P, the fluorescent analog of S1P, allows for the study of S1P transport and receptor interaction. S1P exerts its extracellular effects by binding to a family of five G protein-coupled receptors (GPCRs), designated S1PR1-5.

Caption: Extracellular signaling pathway of this compound-1-Phosphate.

Experimental Applications and Protocols

This compound is a versatile tool employed in a variety of experimental contexts to probe sphingolipid biology.

Studying Cellular Uptake and Trafficking

The fluorescent nature of this compound allows for real-time visualization of its uptake and subsequent distribution within cellular compartments using fluorescence microscopy.

Experimental Workflow for Cellular Localization Studies:

Caption: A typical workflow for studying the cellular uptake and trafficking of this compound.

Enzyme Activity Assays

This compound serves as a substrate for several key enzymes in sphingolipid metabolism, enabling the development of fluorescence-based assays to measure their activity.

-

Sphingosine Kinase (SphK) Assay: The conversion of NBD-Sph to the more polar NBD-S1P can be monitored to determine SphK activity. This is particularly useful for screening potential inhibitors of SphK, which are of interest in drug development.

-

Ceramide Synthase (CerS) Assay: NBD-sphinganine, a related compound, is used to measure CerS activity by monitoring the formation of NBD-ceramide. NBD-Sph can also serve as a substrate for some CerS isoforms.

Protocol for a Fluorometric Sphingosine Kinase Assay:

-

Prepare cell lysate or purified enzyme.

-

Prepare a reaction mixture containing assay buffer, the enzyme source, and any potential inhibitors.

-

Initiate the reaction by adding this compound (e.g., final concentration of 5 µM).

-

Incubate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and extract the lipids using a suitable solvent system (e.g., chloroform/methanol).

-

Separate the lipids by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quantify the fluorescent NBD-S1P product using a fluorescence plate reader or imaging system.

Cytotoxicity Studies

It is important to note that this compound can exhibit cytotoxic effects at higher concentrations. Therefore, it is crucial to determine the optimal, non-toxic concentration for each cell type and experimental setup.

| Cell Line | IC₅₀ (µM) | Reference(s) |

| HCT116 | 25.6 | |

| PC3 | 40.5 | |

| HEK293T | 10.4 | |

| HFE-145 | 12.5 |

Conclusion

This compound is a powerful and versatile fluorescent probe that has significantly advanced our understanding of sphingolipid biology. Its ability to mimic endogenous sphingosine allows for detailed investigations into metabolic pathways, enzyme kinetics, cellular trafficking, and signaling events. By providing a means to visualize and quantify these processes, this compound continues to be an indispensable tool for researchers in cell biology, biochemistry, and drug discovery. Careful consideration of its properties and potential cytotoxicity is essential for its effective and accurate application in experimental settings.

References

Methodological & Application

Application Notes and Protocols for Live-Cell Imaging with NBD Sphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

NBD Sphingosine is a fluorescently labeled analog of sphingosine, a critical bioactive lipid involved in a myriad of cellular processes including signal transduction, cell proliferation, and apoptosis.[1] The covalent attachment of the nitrobenzoxadiazole (NBD) fluorophore allows for the real-time visualization of sphingosine's subcellular localization, transport, and metabolism in living cells. This powerful tool enables researchers to investigate the intricate dynamics of sphingolipid pathways, which are often dysregulated in diseases such as cancer and neurodegenerative disorders. This compound is readily taken up by cells and can serve as a substrate for enzymes like sphingosine kinase, which phosphorylates it to form sphingosine-1-phosphate (S1P), a key signaling molecule.[1] Its incorporation into cellular membranes and subsequent metabolic conversion can be tracked using fluorescence microscopy, providing valuable insights into the spatiotemporal regulation of sphingolipid signaling.

Quantitative Data

The following tables summarize the key quantitative parameters for the use of this compound in live-cell imaging applications.

Table 1: Spectral Properties of this compound

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | ~466 nm | [2] |

| Emission Maximum (λem) | ~536 nm | [2] |

| Recommended Laser Line | 488 nm | |

| Recommended Filter Set | FITC/GFP | [3] |

Table 2: Recommended Experimental Parameters for Live-Cell Imaging

| Parameter | Recommended Value | Notes |

| Cell Seeding Density | 60-80% confluency | Ensure cells are in a logarithmic growth phase. |

| This compound-BSA Complex Concentration | 1-5 µM | Optimal concentration should be determined empirically for each cell type. |

| Incubation Time | 30-60 minutes | Time can be adjusted based on cell type and experimental goals. |

| Incubation Temperature | 37°C | For visualizing metabolic trafficking. A 4°C incubation can be used to label the plasma membrane with reduced endocytosis. |

| Live-Cell Imaging Medium | Serum-free medium or HBSS | To reduce background fluorescence. |

Signaling Pathway

This compound can be used to visualize the initial steps of the sphingosine-1-phosphate (S1P) signaling pathway. Upon entering the cell, this compound can be phosphorylated by sphingosine kinases (SphK1 and SphK2) to produce NBD-S1P. This metabolite can then be exported out of the cell to act on S1P receptors, or it can be further metabolized.

Caption: Metabolic and signaling pathway of this compound.

Experimental Protocols

This section provides a detailed methodology for live-cell imaging using this compound.

Protocol 1: Preparation of this compound-BSA Complex (100 µM Stock Solution)

Materials:

-

This compound

-

Ethanol, absolute

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS), pH 7.4

-

Glass test tubes

-

Nitrogen gas source (optional)

-

Vortex mixer

Procedure:

-

Prepare this compound Stock: Prepare a 1 mM stock solution of this compound in absolute ethanol.

-

Aliquot and Dry: In a glass test tube, dispense an appropriate volume of the 1 mM this compound stock solution. Evaporate the solvent under a gentle stream of nitrogen or by air drying to form a thin lipid film at the bottom of the tube.

-

Prepare BSA Solution: Prepare a 0.34 mg/mL solution of fatty acid-free BSA in HBSS or PBS.

-

Complexation: Add the BSA solution to the dried this compound film. Vortex vigorously for 2-3 minutes to facilitate the complexation of this compound with BSA. The resulting 100 µM this compound-BSA complex should be a clear solution.

-

Storage: Aliquot the stock solution and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

Protocol 2: Live-Cell Labeling and Imaging

Materials:

-

Cultured cells on glass-bottom dishes or coverslips

-

Complete cell culture medium

-

Live-cell imaging medium (e.g., serum-free medium or HBSS)

-

This compound-BSA complex (from Protocol 1)

-

37°C incubator with 5% CO₂

-

Fluorescence microscope with environmental chamber

Procedure:

-

Cell Preparation: Grow cells to 60-80% confluency on a glass-bottom dish or coverslip suitable for live-cell imaging.

-

Washing: On the day of the experiment, gently wash the cells twice with pre-warmed live-cell imaging medium to remove serum.

-

Labeling Solution Preparation: Dilute the 100 µM this compound-BSA stock solution in pre-warmed live-cell imaging medium to a final working concentration of 1-5 µM.

-

Cell Labeling: Aspirate the wash medium and add the labeling solution to the cells.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal time may vary depending on the cell type.

-

Washing: After incubation, remove the labeling solution and wash the cells three times with pre-warmed live-cell imaging medium to remove any unbound probe.

-

Imaging: Immediately transfer the cells to a fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels. Acquire images using a standard FITC/GFP filter set.

Caption: Workflow for this compound live-cell imaging.

Troubleshooting

| Issue | Possible Cause(s) | Suggested Solution(s) |

| Weak or No Fluorescence | - Low concentration of this compound. - Inefficient uptake by cells. - Incorrect filter set. | - Increase the concentration of the this compound-BSA complex. - Ensure the BSA complex was prepared correctly with fatty acid-free BSA. - Verify the use of a standard FITC/GFP filter set. |

| High Background Fluorescence | - Incomplete removal of unbound probe. - Probe concentration is too high. | - Increase the number and duration of washes after labeling. - Perform a "back-exchange" by incubating with 1% fatty acid-free BSA in medium for 10-15 minutes after labeling to remove probe from the plasma membrane. - Titrate the probe concentration to find the optimal balance between signal and background. |

| Phototoxicity or Cell Death | - Excessive exposure to excitation light. - High probe concentration. | - Reduce the intensity and duration of light exposure during imaging. - Use a lower concentration of this compound. - Ensure cells are healthy and not overly confluent before starting the experiment. |

| Non-specific Localization | - Probe aggregation. - Altered lipid metabolism in the specific cell type. | - Ensure the this compound-BSA complex is fully dissolved and not aggregated. - Be aware of the specific metabolic pathways of the cell line being used. |

References

Application Notes and Protocols for NBD Sphingosine in Confocal Microscopy

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing NBD Sphingosine, a fluorescently labeled analog of the bioactive lipid sphingosine, for confocal microscopy studies. This powerful tool enables the visualization and analysis of critical cellular processes, including lipid trafficking, metabolism, and signaling pathways.

Introduction to this compound

This compound is a derivative of sphingosine that is tagged with a nitrobenzoxadiazole (NBD) fluorescent group.[1][2] This fluorescent labeling allows for the direct visualization of sphingosine's localization and metabolism within living cells using techniques like confocal microscopy.[1][2] Its biological activity is retained, making it a valuable probe for studying the roles of sphingolipids in various cellular functions, such as cell proliferation, apoptosis, and signal transduction.[1]

Key Applications in Confocal Microscopy

-

Visualizing Lipid Trafficking and Localization: Track the movement and accumulation of sphingosine within cellular compartments, particularly the Golgi apparatus.

-

Monitoring Sphingolipid Metabolism: Observe the conversion of this compound into its metabolites, such as NBD ceramide and this compound-1-phosphate.

-

Studying Enzyme Activity: Develop assays to measure the activity of enzymes involved in sphingolipid metabolism, such as sphingosine kinases.

-

High-Throughput Screening: Facilitate the screening of potential inhibitors of sphingolipid metabolic enzymes.

Quantitative Data Summary

For ease of comparison, the following tables summarize key quantitative data for this compound and related compounds.

Table 1: Spectral Properties of NBD Fluorophore

| Property | Value | Reference |

| Excitation Maximum (Ex) | ~467 nm | |

| Emission Maximum (Em) | ~538 nm | |

| Common Laser Line | 488 nm | |

| Common Emission Filter | 525/50 nm |

Table 2: Recommended Experimental Parameters

| Parameter | Value | Reference |

| Labeling Concentration | 2-5 µM | |

| Incubation Time (Live Cells) | 30 - 60 minutes | |

| Incubation Temperature | 37°C |

Experimental Protocols

Protocol 1: Live-Cell Imaging of this compound Trafficking

This protocol details the steps for labeling live cells with this compound to visualize its uptake and intracellular transport.

Materials:

-

This compound

-

Fatty acid-free Bovine Serum Albumin (BSA)

-

Dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable imaging medium

-

Cells cultured on glass-bottom dishes or coverslips

-

Confocal microscope with appropriate filter sets

Procedure:

-

Preparation of this compound-BSA Complex:

-

Prepare a 1 mM stock solution of this compound in DMSO.

-

In a separate tube, prepare a solution of fatty acid-free BSA in HBSS.

-

Slowly add the this compound stock solution to the BSA solution while vortexing to achieve the desired final concentration (typically a 1:1 molar ratio). This complex enhances the delivery of the hydrophobic this compound to the cells.

-

-

Cell Preparation:

-

Culture cells to 60-70% confluency on glass-bottom dishes or coverslips suitable for microscopy.

-

On the day of the experiment, replace the culture medium with pre-warmed, serum-free imaging medium.

-

-

Labeling of Cells:

-

Dilute the this compound-BSA complex in the imaging medium to a final working concentration of 2-5 µM.

-

Incubate the cells with the labeling solution for 30-60 minutes at 37°C in a cell culture incubator.

-

-

Washing and Imaging:

-

After incubation, gently wash the cells three times with pre-warmed imaging medium to remove excess probe.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Immediately transfer the cells to the confocal microscope for imaging.

-

-

Confocal Microscopy:

-

Use a 488 nm laser line for excitation and collect the emitted fluorescence using a bandpass filter centered around 538 nm (e.g., 525/50 nm).

-

Acquire images at desired time intervals to observe the dynamic trafficking of this compound.

-

Protocol 2: Fixed-Cell Staining of the Golgi Apparatus with NBD Ceramide (Metabolite of this compound)

This protocol is for visualizing the Golgi apparatus, a common destination for sphingolipid metabolites, in fixed cells.

Materials:

-

Cells labeled with this compound (from Protocol 1)

-

4% Paraformaldehyde (PFA) in Phosphate-Buffered Saline (PBS)

-

PBS

-

Mounting medium

-

Glass coverslips and microscope slides

Procedure:

-

Cell Labeling:

-

Follow steps 1-3 from Protocol 1 to label the cells with this compound.

-

-

Cell Fixation:

-

After the desired incubation time for metabolic conversion to NBD ceramide, wash the cells with PBS.

-

Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.

-

-

Washing and Mounting:

-

Wash the cells three times with PBS.

-

Mount the coverslips onto microscope slides using an appropriate mounting medium.

-

-

Confocal Microscopy:

-

Image the fixed cells using the same confocal settings as described in Protocol 1. The NBD fluorescence will highlight the Golgi apparatus where NBD ceramide accumulates.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key sphingolipid metabolic and signaling pathways, as well as a typical experimental workflow for using this compound in confocal microscopy.

Caption: Sphingolipid Metabolism Pathway.

Caption: S1P Signaling Pathway.

Caption: Experimental Workflow.

References

Application Note and Protocol: Sphingosine Kinase Activity Assay Using NBD-Sphingosine

Introduction

Sphingosine kinases (SKs or SphKs) are conserved lipid kinases that catalyze the ATP-dependent phosphorylation of sphingosine to generate the bioactive signaling lipid, sphingosine-1-phosphate (S1P)[1]. There are two main isoforms, SK1 and SK2[1]. S1P plays a critical role in a multitude of cellular processes, including cell proliferation, survival, migration, and inflammation[2][3][4]. The balance between pro-apoptotic sphingosine and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. Dysregulation of sphingosine kinase activity has been implicated in numerous diseases, including cancer, making these enzymes significant therapeutic targets.

This application note provides a detailed protocol for a fluorescence-based assay to measure sphingosine kinase activity using NBD-sphingosine as a substrate. The assay relies on the differential solubility of the fluorescently labeled substrate and product. NBD-sphingosine is lipophilic and partitions into an organic solvent phase, while the phosphorylated product, NBD-sphingosine-1-phosphate, is polar and remains in the aqueous phase. The enzymatic activity is quantified by measuring the fluorescence of the NBD-sphingosine-1-phosphate in the aqueous phase.

Signaling Pathway

Caption: Overview of the Sphingosine Kinase Signaling Pathway.

Experimental Workflow

Caption: Experimental workflow for the NBD-Sphingosine Kinase Assay.

Materials and Reagents

| Reagent/Material | Recommended Supplier | Example Catalog No. |

| NBD-Sphingosine | Avanti Polar Lipids | 810205 |

| Sphingosine Kinase 1 (human, recombinant) | BPS Bioscience | 78026 |

| ATP | Sigma-Aldrich | A2383 |

| Tris-HCl | Thermo Fisher Scientific | 15567027 |

| MgCl₂ | Sigma-Aldrich | M1028 |

| Triton X-100 | Sigma-Aldrich | T8787 |

| Chloroform | Sigma-Aldrich | C2432 |

| Methanol | Sigma-Aldrich | 322415 |

| KCl | Sigma-Aldrich | P9333 |

| Black, clear-bottom 96-well plates | Corning | 3603 |

Experimental Protocols

Preparation of Reagents

-

Kinase Assay Buffer (5X): 150 mM Tris-HCl (pH 7.4), 750 mM NaCl, 0.25% Triton X-100. Store at 4°C.

-

NBD-Sphingosine Stock Solution (1 mM): Dissolve NBD-sphingosine in ethanol. Store at -20°C, protected from light.

-

Substrate Working Solution (50 µM): Dilute the NBD-sphingosine stock solution in Kinase Assay Buffer.

-

ATP Stock Solution (10 mM): Dissolve ATP in water, adjust pH to 7.4, and store in aliquots at -20°C.

-

Enzyme Solution: Dilute the recombinant sphingosine kinase in 1X Kinase Assay Buffer to the desired concentration. Keep on ice.

Sphingosine Kinase Reaction

-

In a 96-well plate, add the components in the following order for a 50 µL final reaction volume. Include controls such as "no enzyme" and "no ATP".

-

10 µL of 5X Kinase Assay Buffer

-

ddH₂O to a final volume of 50 µL

-

10 µL of Enzyme Solution

-

10 µL of 50 µM NBD-Sphingosine Working Solution

-

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the reaction by adding 5 µL of 10 mM ATP.

-

Incubate the plate at 37°C for 30-60 minutes.

Lipid Extraction and Phase Separation

-

Stop the reaction by adding 150 µL of chloroform:methanol (2:1, v/v).

-

Vortex the plate for 1 minute.

-

Add 50 µL of 1 M KCl to induce phase separation.

-

Vortex the plate again for 1 minute.

-

Centrifuge the plate at 1,500 x g for 10 minutes.

Fluorescence Measurement

-

Carefully transfer 50 µL of the upper aqueous phase to a new black 96-well plate.

-

Measure the fluorescence using a plate reader with excitation at approximately 474 nm and emission at approximately 539 nm.

Data Presentation

Table 1: Reaction Component Concentrations

| Component | Stock Concentration | Volume per Well | Final Concentration |

| 5X Kinase Assay Buffer | 5X | 10 µL | 1X |

| Enzyme Solution | Variable | 10 µL | Variable |

| NBD-Sphingosine | 50 µM | 10 µL | 10 µM |

| ATP | 10 mM | 5 µL | 1 mM |

| ddH₂O | N/A | 25 µL | N/A |

| Total Volume | 50 µL |

Table 2: Typical Assay Parameters

| Parameter | Recommended Value |

| Incubation Temperature | 37°C |

| Incubation Time | 30-60 minutes |

| Excitation Wavelength | ~474 nm |

| Emission Wavelength | ~539 nm |

| Enzyme Concentration | 50-200 ng/well |

| Substrate (NBD-Sphingosine) Km | ~5-15 µM (isoform dependent) |

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| High Background Signal | Incomplete phase separation | Ensure thorough vortexing and adequate centrifugation time/speed. |

| Contamination of aqueous phase with organic phase | Carefully aspirate the aqueous phase without disturbing the interface. | |

| Low Signal/No Activity | Inactive enzyme | Use a fresh enzyme aliquot; ensure proper storage and handling. |

| Suboptimal reaction conditions | Optimize ATP concentration, pH, and incubation time. | |

| Incorrect fluorescence settings | Verify the excitation and emission wavelengths for NBD. | |

| High Well-to-Well Variability | Pipetting inaccuracies | Use calibrated pipettes; prepare a master mix for common reagents. |

| Inconsistent incubation times | Use a multichannel pipette to start/stop reactions simultaneously. |

References

- 1. Sphingosine kinase - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. Frontiers | Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System [frontiersin.org]

- 4. Scholars@Duke publication: Sphingosine Kinases and Sphingosine 1-Phosphate Receptors: Signaling and Actions in the Cardiovascular System. [scholars.duke.edu]

Application Notes and Protocols for Ceramide Synthase Assay Using NBD-Sphingosine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are central bioactive lipids involved in a multitude of cellular processes, including proliferation, differentiation, and apoptosis.[1] The synthesis of ceramides is primarily catalyzed by a family of six ceramide synthases (CerS), each exhibiting specificity for fatty acyl-CoA substrates of varying chain lengths.[2][3] Dysregulation of ceramide metabolism has been implicated in various pathologies, such as diabetes and neurodegenerative diseases.[1][3] Therefore, the accurate measurement of CerS activity is crucial for understanding its physiological roles and for the development of therapeutic interventions.

This document provides a detailed protocol for a non-radioactive, fluorescence-based assay to determine ceramide synthase activity using N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl) (NBD)-labeled sphingosine (or its saturated analog, sphinganine) as a substrate. This assay offers a safer and more accessible alternative to traditional radioactive methods, with comparable sensitivity and reliability. The fluorescent NBD group allows for the quantification of the product, NBD-ceramide, through various analytical techniques.

Principle of the Assay